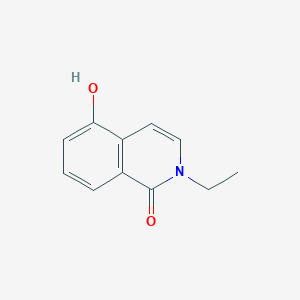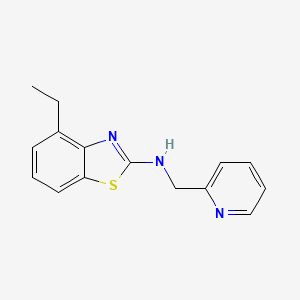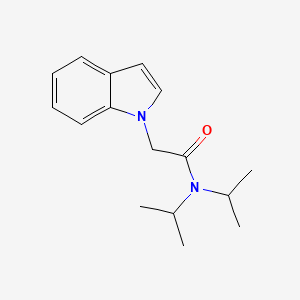![molecular formula C16H21N3O2 B1438955 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione CAS No. 1218642-40-0](/img/structure/B1438955.png)
3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione
Descripción general
Descripción
3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione (BAPPD) is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound, a type of organic compound that contains at least two different elements, usually nitrogen and one other element such as oxygen or sulfur. BAPPD has been used in many laboratory experiments due to its unique properties and its ability to interact with various molecules in a predictable manner. It has been studied as a potential therapeutic agent for a range of diseases and disorders, including cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Several studies have been conducted to evaluate the anticonvulsant properties of derivatives related to "3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione". Compounds with aromatic rings at specific positions of the pyrrolidine-2,5-dione structure exhibited significant anticonvulsant activity in models of seizures, suggesting their potential use in developing new antiepileptic medications. For instance, certain derivatives demonstrated strong anticonvulsant activity with effective doses (ED50) ranging from 29 to 48 mg/kg in the maximum electroshock (MES) seizure test (Obniska et al., 2005). Another study synthesized and tested N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, revealing that derivatives of 3-benzhydryl-pyrrolidine-2,5-dione showed effectiveness in seizure models, indicating a potential mechanism of action through the modulation of sodium and calcium channels (Rybka et al., 2016).
Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of novel derivatives. For example, novel derivatives involving (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione have been synthesized and characterized, demonstrating the versatility of the core structure for further chemical modifications and potential applications in materials science or as intermediates in organic synthesis (Lv et al., 2013).
Molecular Docking and Computational Studies
Some studies have utilized computational methods to predict the biological activity of derivatives, including their potential as anticonvulsant, anti-inflammatory, and cholinesterase inhibitors. Molecular docking studies have identified compounds with promising profiles, suggesting that the inclusion of pyrrolidine-2,5-dione derivatives could enhance the biological activity of pharmaceutical compounds (Smetanin et al., 2021).
Propiedades
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-14(16(21)18-15)17-13-6-8-19(9-7-13)11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSDOALUQLXXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)



![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)

![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)
![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)

![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)



